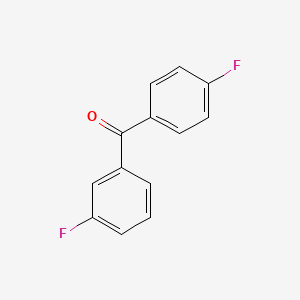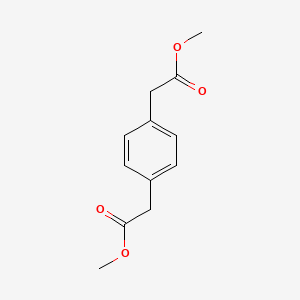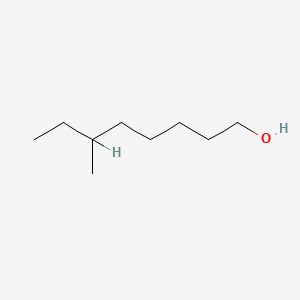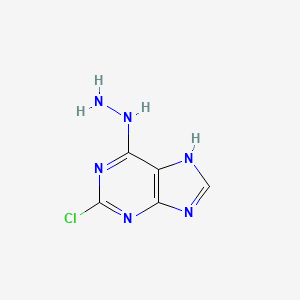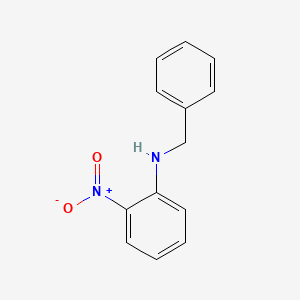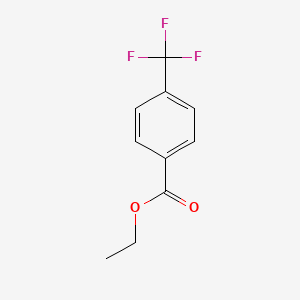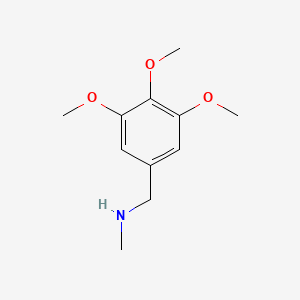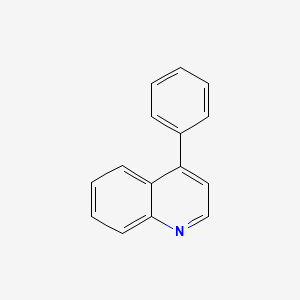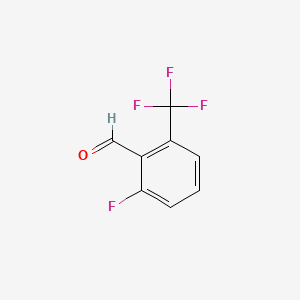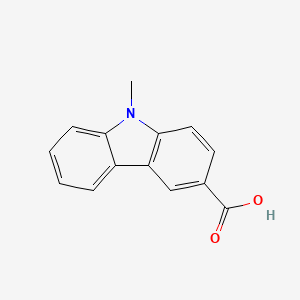
9-Methyl-9H-carbazole-3-carboxylic acid
Overview
Description
9-Methyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound is characterized by a carbazole core structure with a methyl group at the 9-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation of carbazole, followed by oxidation and methylation steps. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is usually purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: 9-Methyl-9H-carbazole-3-carboxaldehyde or this compound.
Reduction: 9-Methyl-9H-carbazole-3-methanol.
Substitution: Various halogenated carbazole derivatives.
Scientific Research Applications
9-Methyl-9H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-carbazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the carbazole core can participate in π-π interactions. These interactions can modulate the activity of proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 9-Ethyl-3-carbazolecarboxaldehyde
- 9- (2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-3-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 9-position also affects its electronic properties, making it suitable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
9-methylcarbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346734 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89374-79-8 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Methyl-9H-carbazole-3-carboxylic acid interact with mild steel to inhibit corrosion?
A1: The research paper by [] investigates this compound and its derivatives as potential corrosion inhibitors for mild steel. While the abstract doesn't provide specific details on the interaction mechanism, it highlights the use of electrochemical and computational methods to study the inhibitory effects in both abiotic and biotic environments. This suggests that the researchers likely explored how the compound adsorbs onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Further details on the interaction mechanism, such as the type of adsorption (physisorption or chemisorption) and the specific sites of interaction, would be found within the full text of the paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

